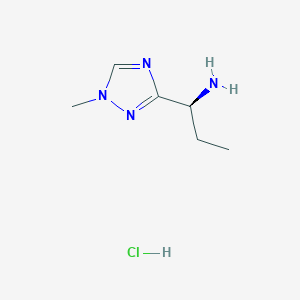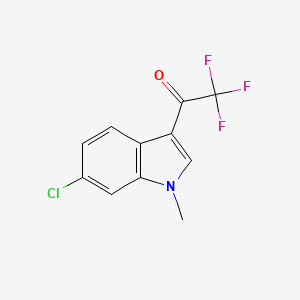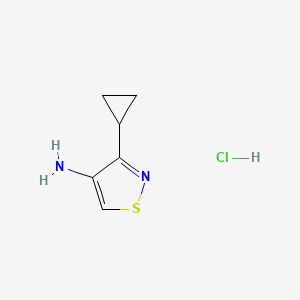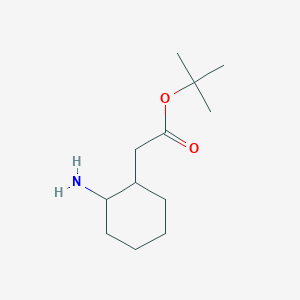![molecular formula C8H8Cl2N2O B13581169 1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride CAS No. 2792185-80-7](/img/structure/B13581169.png)
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a furo[2,3-c]pyridine core with a chlorine atom at the 7th position and a methanamine group attached to the 2nd position
Métodos De Preparación
The synthesis of 1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methanamine group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride can be compared with other similar compounds, such as:
(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol: This compound has a similar furo[2,3-b]pyridine core but with a hydroxyl group instead of a methanamine group.
1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound features an imidazo[1,5-a]pyridine core with a chlorine atom at the 1st position.
2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: This compound has a pyrrolo[3,2-c]pyridine core with a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2792185-80-7 |
|---|---|
Fórmula molecular |
C8H8Cl2N2O |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
(7-chlorofuro[2,3-c]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7ClN2O.ClH/c9-8-7-5(1-2-11-8)3-6(4-10)12-7;/h1-3H,4,10H2;1H |
Clave InChI |
DMAFRNVNICIQJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C=C(O2)CN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


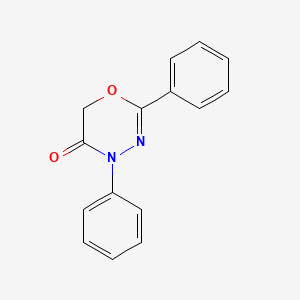
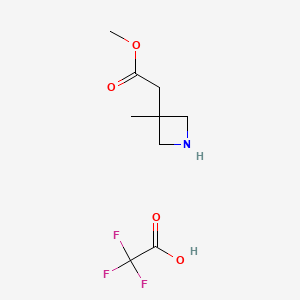
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
aminehydrochloride](/img/structure/B13581112.png)
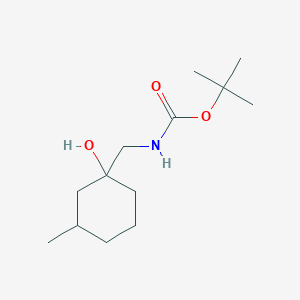
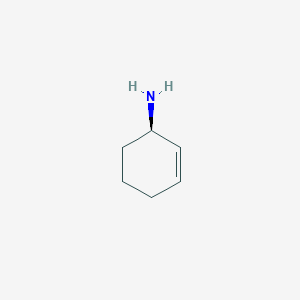
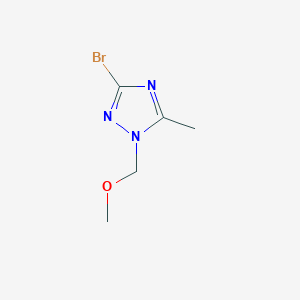
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
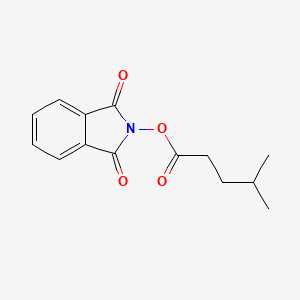
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
